molecular formula C8H7NS B083488 4-Methylthieno[2,3-b]pyridine CAS No. 13362-81-7

4-Methylthieno[2,3-b]pyridine

Cat. No.: B083488
CAS No.: 13362-81-7
M. Wt: 149.21 g/mol
InChI Key: MYNYJERSLRKIOE-UHFFFAOYSA-N
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Description

Scientific Research Applications

4-Methylthieno[2,3-b]pyridine has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylthieno[2,3-b]pyridine can be achieved through various methods. One common approach involves the multicomponent condensation of acetylacetones, cyanothioacetamide, and alkylating reagents in the presence of a base such as triethylamine. The reaction is typically carried out in ethanol with short-term boiling . Another method involves the reaction of 4-(chloromethyl)-5-hydroxycoumarins with 2-thioxopyridine-3-carbonitriles in the presence of a base, leading to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These methods often involve optimizing reaction conditions, scaling up the synthesis, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Methylthieno[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group at the fourth position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding reduced thienopyridine derivatives.

    Substitution: Formation of substituted thienopyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-Methylthieno[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been reported to inhibit Pim-1 kinase, a protein involved in cell proliferation and survival . By inhibiting this kinase, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, its antifungal and anti-inflammatory activities are attributed to its ability to interfere with the biosynthesis of essential cellular components in pathogens and inflammatory pathways.

Comparison with Similar Compounds

4-Methylthieno[2,3-b]pyridine can be compared with other thienopyridine derivatives, such as:

    Thieno[2,3-b]pyridine: The parent compound without the methyl group.

    4-Chlorothieno[2,3-b]pyridine: A derivative with a chlorine atom instead of a methyl group at the fourth position.

    8-Methylthieno[3,2-b]pyridine: A similar compound with the methyl group at a different position.

Properties

IUPAC Name

4-methylthieno[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-6-2-4-9-8-7(6)3-5-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNYJERSLRKIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CSC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

25 g of a mixture of 85% of 2-nitrothiophene and 15% of 3-nitrothiophene and 375 ml of a 37% aqueous solution of hydrochloric acid were mixed together and then, at 30° C. over about one hour, 50 g of tin in granules were introduced in small portions. The mixture was stirred at 30° C. until the metal had disappeared (4 hours in all) and 50 ml of ethanol, 22 g of anhydrous ferric chloride and 0.5 g of anhydrous zinc chloride were added. Then at 60° C. over about one hour, 30 ml of methyl vinyl ketone and 60 ml of ethanol were introduced with stirring at 80° C. for two hours and at 20° C. for 16 hours. The reaction mixture was poured onto ice and carbon tetrachloride and concentrated ammonia were added to pH 9. After filtering on hyflosupercel and decanting, the aqueous phase was extracted with carbon tetrachloride, then dried and concentrated to dryness by distilling under reduced pressure. The 9.8 g of residue were chromatographed over silica under nitrogen pressure and eluted with a gradient of 100% of methylene chloride to 100% of ethyl acetate to obtain 7.55 g of 4-methyl thieno[2,3-b]pyridine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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